Gastrin-releasing peptide (porcine) (trifluoroacetate salt) is a synthetic neuropeptide that plays a critical role in stimulating the release of gastrin, a hormone involved in digestive processes. This compound is derived from porcine sources and is primarily utilized in scientific research due to its biological significance and potential therapeutic applications. The molecular formula of gastrin-releasing peptide (porcine) (trifluoroacetate salt) is with a molecular weight of approximately 2805.3 g/mol.
The compound is synthesized from porcine gastrin-releasing peptide, which is naturally found in the gastrointestinal tract of pigs. It is commonly produced for research purposes using solid-phase peptide synthesis techniques.
Gastrin-releasing peptide (porcine) (trifluoroacetate salt) belongs to the class of neuropeptides and is categorized as a gastrointestinal hormone. It acts on specific receptors in the body, influencing various physiological processes.
The primary method for synthesizing gastrin-releasing peptide (porcine) (trifluoroacetate salt) is solid-phase peptide synthesis (SPPS). This technique allows for the stepwise assembly of amino acids into a peptide chain anchored to a solid resin.
In industrial settings, automated peptide synthesizers enhance efficiency and consistency, followed by purification using high-performance liquid chromatography (HPLC) to yield a stable product.
The molecular structure of gastrin-releasing peptide (porcine) (trifluoroacetate salt) consists of a sequence of amino acids that form a specific three-dimensional configuration essential for its biological activity.
Gastrin-releasing peptide (porcine) (trifluoroacetate salt) can undergo several chemical reactions:
Gastrin-releasing peptide (porcine) (trifluoroacetate salt) exerts its effects by binding to gastrin-releasing peptide receptors located on target cells, particularly in the gastrointestinal tract. This binding activates intracellular signaling pathways that lead to:
Gastrin-releasing peptide (porcine) (trifluoroacetate salt) has diverse applications in scientific research:
Gastrin-Releasing Peptide (GRP) and its receptor (Gastrin-Releasing Peptide Receptor, GRPR) constitute a critical neuropeptide signaling axis for spinal itch transmission. Pruritoceptive signals relayed from peripheral sensory neurons converge on GRP-expressing excitatory interneurons in the spinal dorsal horn (lamina II). These neurons synapse onto GRPR-expressing projection neurons, forming a dedicated spinal itch circuit [1] [2] [6].
Table 1: Neurochemical Properties of Spinal Itch Circuit Neurons
Neuronal Population | Neurotransmitter Phenotype | Firing Pattern | Location | Key Markers |
---|---|---|---|---|
GRP neurons | Glutamatergic/neuropeptidergic | Initial burst (Ib) | Lamina II | vGluT2⁺, GRP⁺ |
GRPR neurons (excitatory) | Glutamatergic | Delayed firing | Lamina II | GRPR⁺, Tlx3⁺ |
GRPR neurons (inhibitory) | GABAergic/glycinergic | Tonic firing | Lamina II | GRPR⁺, Pax2⁺ |
Baseline synaptic connectivity between GRP and GRPR neurons exhibits weak suprathreshold excitation under physiological conditions. Optogenetic studies reveal that single action potentials in presynaptic GRP neurons fail to elicit action potentials in GRPR neurons despite monosynaptic glutamatergic connections. Effective activation requires sustained burst firing (5–20 Hz) in GRP neurons, which triggers sufficient GRP release to depolarize GRPR neurons. This depolarization persists for minutes post-stimulation, enabling temporal summation. Crucially, GRP receptor antagonism (but not glutamate receptor blockade) abolishes this progressive depolarization, confirming GRP—not glutamate—as the essential signal for itch relay [1] [2] [6].
GRP release is frequency-dependent due to the high activation threshold of neuropeptide vesicle exocytosis. Burst firing in GRP neurons induces calcium influx sufficient to trigger dense-core vesicle fusion, releasing GRP into the synaptic cleft. This neuropeptide then diffuses as a volume transmitter, activating extrasynaptic GRPRs. This mechanism explains why itch sensations are diffuse and poorly localized compared to pain:
GRP⁺ dorsal horn interneurons co-express the vesicular glutamate transporter type 2 (vGluT2), confirming their glutamatergic phenotype [2] [9]. Despite this co-transmission capability, glutamate and GRP serve distinct functions:
Functional studies demonstrate that pharmacological blockade of ionotropic glutamate receptors only partially inhibits chloroquine-evoked (histamine-independent) itch responses in dorsal horn neurons. In contrast, combined antagonism of Glutamate, GRP, and Substance P receptors abolishes neuronal firing and scratching behavior. This indicates that GRP and glutamate act synergistically—but not redundantly—in pruritoceptive processing [9].
The GRP-Gastrin-Releasing Peptide Receptor axis governs the characteristic "waxing and waning" temporal profile of itch:
Table 2: Temporal Features of GRP-Dependent Itch vs. Glutamate-Dependent Pain
Feature | Itch (GRP-dependent) | Pain (Glutamate-dominated) |
---|---|---|
Onset latency | Gradual (seconds) | Immediate (milliseconds) |
Peak intensity timing | 30–60 sec post-stimulus | < 5 sec post-stimulus |
Duration | Minutes (persists after stimulus removal) | Seconds (terminates rapidly) |
Spatial precision | Low (poorly localized) | High (sharply localized) |
Key mechanisms underlying these dynamics include:
These temporal properties explain why itch sensations build gradually, resist immediate termination, and drive compulsive scratching—a behavioral response uniquely adapted to remove persistent irritants [1] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1